4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid
Overview
Description
4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid is a complex organic compound that features a fluorine atom, an imidazo[1,2-a]pyrazine moiety, and a benzoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid typically involves multi-step organic reactions. The process often starts with the preparation of the imidazo[1,2-a]pyrazine core, followed by the introduction of the fluorine atom and the benzoic acid group. Common synthetic methods include:
Multicomponent Reactions: These reactions involve the simultaneous combination of three or more reactants to form the desired product.
Condensation Reactions: These reactions involve the combination of two molecules with the loss of a small molecule, such as water.
Intramolecular Cyclizations: These reactions involve the formation of a ring structure within a single molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The fluorine atom or other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the attached pyridine ring.
Imidazo[1,2-a]pyrimidines: These compounds have a pyrimidine ring instead of a pyrazine ring.
Benzoic Acid Derivatives: Compounds with different substituents on the benzoic acid moiety.
Uniqueness
4-Fluoro-3-[(imidazo[1,2-a]pyrazine-3-carbonyl)-amino]benzoic acid is unique due to the presence of the fluorine atom and the specific arrangement of the imidazo[1,2-a]pyrazine and benzoic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
4-fluoro-3-(imidazo[1,2-a]pyrazine-3-carbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN4O3/c15-9-2-1-8(14(21)22)5-10(9)18-13(20)11-6-17-12-7-16-3-4-19(11)12/h1-7H,(H,18,20)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBRVIDYSBYRIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)NC(=O)C2=CN=C3N2C=CN=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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